molecular formula C13H12N2O B1324220 6-(4-Cyanophenyl)-6-oxohexanenitrile CAS No. 898767-51-6

6-(4-Cyanophenyl)-6-oxohexanenitrile

Cat. No.: B1324220
CAS No.: 898767-51-6
M. Wt: 212.25 g/mol
InChI Key: NYMMMHHOYAIIQO-UHFFFAOYSA-N
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Description

6-(4-Cyanophenyl)-6-oxohexanenitrile is an organic compound characterized by the presence of a cyanophenyl group and a nitrile group attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyanophenyl)-6-oxohexanenitrile typically involves the reaction of 4-cyanobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by dehydration to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyanophenyl)-6-oxohexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

6-(4-Cyanophenyl)-6-oxohexanenitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the production of advanced materials, including liquid crystals and high-performance polymers.

Mechanism of Action

The mechanism of action of 6-(4-Cyanophenyl)-6-oxohexanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its reduction to primary amines may enable it to interact with enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dinitro-4-cyanophenylhydrazine: This compound shares the cyanophenyl group but differs in its nitro and hydrazine functionalities.

    Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Another compound with a cyanophenyl group, used in catalytic reactions.

Uniqueness

6-(4-Cyanophenyl)-6-oxohexanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and materials science.

Properties

IUPAC Name

4-(5-cyanopentanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-9-3-1-2-4-13(16)12-7-5-11(10-15)6-8-12/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMMMHHOYAIIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642227
Record name 4-(5-Cyanopentanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-51-6
Record name 4-Cyano-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Cyanopentanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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